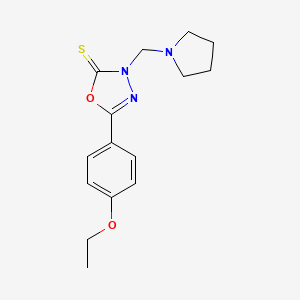![molecular formula C27H40N2O6 B11093136 (16alpha,20E)-16-(nitromethyl)-20-[(propanoyloxy)imino]pregn-5-en-3-yl acetate](/img/structure/B11093136.png)
(16alpha,20E)-16-(nitromethyl)-20-[(propanoyloxy)imino]pregn-5-en-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(16alpha,20E)-16-(nitromethyl)-20-[(propanoyloxy)imino]pregn-5-en-3-yl acetate is a synthetic steroidal compound It is characterized by its unique structure, which includes a nitromethyl group and a propanoyloxyimino group attached to a pregnane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (16alpha,20E)-16-(nitromethyl)-20-[(propanoyloxy)imino]pregn-5-en-3-yl acetate typically involves multiple steps. The starting material is often a steroidal precursor, which undergoes a series of chemical transformations to introduce the nitromethyl and propanoyloxyimino groups. Common synthetic routes include:
Nitration: Introduction of the nitromethyl group through nitration reactions.
Oximation: Formation of the propanoyloxyimino group via oximation reactions.
Acetylation: Acetylation of the hydroxyl group at the 3-position to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(16alpha,20E)-16-(nitromethyl)-20-[(propanoyloxy)imino]pregn-5-en-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.
Reduction: The nitromethyl group can be reduced to form amine derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted steroidal compounds.
Scientific Research Applications
(16alpha,20E)-16-(nitromethyl)-20-[(propanoyloxy)imino]pregn-5-en-3-yl acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its steroidal structure and functional groups.
Biological Research: It is used in studies related to hormone regulation and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of other complex steroidal compounds and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (16alpha,20E)-16-(nitromethyl)-20-[(propanoyloxy)imino]pregn-5-en-3-yl acetate involves its interaction with specific molecular targets and pathways. The nitromethyl and propanoyloxyimino groups play a crucial role in its biological activity. The compound may bind to steroid receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of gene expression and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- (16alpha,20E)-16-(hydroxymethyl)-20-[(propanoyloxy)imino]pregn-5-en-3-yl acetate
- (16alpha,20E)-16-(aminomethyl)-20-[(propanoyloxy)imino]pregn-5-en-3-yl acetate
- (16alpha,20E)-16-(methyl)-20-[(propanoyloxy)imino]pregn-5-en-3-yl acetate
Uniqueness
The presence of the nitromethyl group in (16alpha,20E)-16-(nitromethyl)-20-[(propanoyloxy)imino]pregn-5-en-3-yl acetate distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H40N2O6 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
[(E)-1-[(16R)-3-acetyloxy-10,13-dimethyl-16-(nitromethyl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethylideneamino] propanoate |
InChI |
InChI=1S/C27H40N2O6/c1-6-24(31)35-28-16(2)25-18(15-29(32)33)13-23-21-8-7-19-14-20(34-17(3)30)9-11-26(19,4)22(21)10-12-27(23,25)5/h7,18,20-23,25H,6,8-15H2,1-5H3/b28-16+/t18-,20?,21?,22?,23?,25?,26?,27?/m0/s1 |
InChI Key |
XFJLKJQWWVLROM-BSJYAGPMSA-N |
Isomeric SMILES |
CCC(=O)O/N=C(\C)/C1[C@@H](CC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C[N+](=O)[O-] |
Canonical SMILES |
CCC(=O)ON=C(C)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11093056.png)
![methyl (2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-cyano-4,4,4-trifluorobut-2-enoate](/img/structure/B11093067.png)
![6-(9-ethylcarbazol-3-yl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B11093068.png)
![4-(chloromethyl)-1'-(morpholin-4-ylmethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11093071.png)
![6-[3-acetyl-4-hydroxy-2-(2-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B11093081.png)
![{1-[(4-Acetylphenyl)amino]-2,2,2-trifluoroethylidene}propanedinitrile](/img/structure/B11093083.png)
![N-{1-[(4-bromophenyl)carbamoyl]cyclohexyl}-4-hydroxybenzamide](/img/structure/B11093090.png)
![3-Benzyl-6-(2-chloroethoxy)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene](/img/structure/B11093096.png)

![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11093107.png)
![3-chloro-N-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B11093111.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B11093125.png)
![5-(4-methylphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B11093134.png)
![6-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11093138.png)
